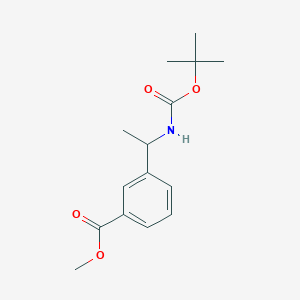

Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate

Übersicht

Beschreibung

Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate is an organic compound with the molecular formula C15H21NO4. It is a derivative of benzoic acid and contains a tert-butoxycarbonyl (Boc) protected amine group. This compound is often used in organic synthesis and pharmaceutical research due to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 3-(1-aminoethyl)benzoic acid.

Protection of Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step forms the tert-butoxycarbonyl (Boc) protected amine.

Esterification: The carboxylic acid group is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the ester or amine sites.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid.

Deprotection: Achieved using trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.

Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Major Products

Hydrolysis: Yields 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoic acid.

Deprotection: Yields 3-(1-aminoethyl)benzoic acid.

Substitution: Yields various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate is used in several scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: Used in the study of enzyme-substrate interactions and protein modifications.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate involves its reactivity as an ester and a protected amine. The ester group can undergo hydrolysis, while the Boc-protected amine can be deprotected to reveal the free amine. These functional groups allow the compound to participate in various chemical reactions, making it a versatile intermediate in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 3-(1-aminoethyl)benzoate: Similar structure but lacks the Boc protecting group.

Methyl 3-(1-((tert-butoxycarbonyl)amino)propyl)benzoate: Similar structure with a propyl chain instead of an ethyl chain.

Methyl 4-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate: Similar structure with the Boc-protected amine at the para position.

Uniqueness

Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate is unique due to its specific combination of functional groups, which provide both stability and reactivity. The presence of the Boc protecting group allows for selective deprotection, making it a valuable intermediate in multi-step organic syntheses .

Biologische Aktivität

Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate, also known by its CAS number 1027256-76-3, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its synthesis, structure-activity relationships (SAR), and specific case studies highlighting its efficacy in various biological contexts.

- Chemical Formula : C₁₅H₂₁NO₄

- Molecular Weight : 279.33 g/mol

- Structure : The compound features a benzoate moiety with a tert-butoxycarbonyl (Boc) protected amino group, which is crucial for its biological activity.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the coupling of a benzoic acid derivative with an amino acid derivative under controlled conditions. The Boc protection is often utilized to enhance the stability of the amino group during synthesis.

Key Findings from SAR Studies:

- Modification of Substituents : Altering the substituents on the benzoate ring and the amino group can significantly affect the biological activity. For instance, introducing electron-withdrawing groups can enhance potency against specific targets.

- Activity Against Cancer Cell Lines : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, suggesting potential as an anticancer agent.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. For example, in a high-throughput screening study, compounds related to this structure were found to inhibit growth in leukemia cell lines with IC50 values below 5 μM .

The proposed mechanism of action involves the inhibition of specific protein interactions within cancer cells, potentially affecting pathways crucial for cell proliferation and survival. This was evidenced by reduced expression of target genes associated with cancer progression .

Study 1: Inhibition of ENL YEATS Domain

In a study focused on small molecule inhibitors for the ENL YEATS domain, a compound structurally related to this compound showed potent inhibitory effects with an IC50 value below 100 nM. This suggests that modifications to the core structure can yield compounds with selective activity against specific protein domains involved in cancer .

| Compound | Target | IC50 (µM) |

|---|---|---|

| Compound 7 | ENL YEATS | <0.1 |

| This compound | Leukemia Cells | <5 |

Study 2: Antimalarial Activity

In another research effort, compounds with similar structures were tested against Plasmodium falciparum, showing promising activity against malaria parasites. The study highlighted the importance of targeting metabolic pathways unique to the parasite, which could be leveraged for developing new antimalarial drugs .

Eigenschaften

IUPAC Name |

methyl 3-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-10(16-14(18)20-15(2,3)4)11-7-6-8-12(9-11)13(17)19-5/h6-10H,1-5H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHBYVPLPLFCESM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)OC)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.